2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an aldehyde.
Introduction of Chlorine Atoms: The chlorination of the benzene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: The benzothiazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its potential antibacterial and antifungal activities.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2-yl Derivatives: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2,4-Disubstituted Thiazoles: These compounds also possess antibacterial and antifungal properties.
Uniqueness
2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C15H10Cl2N2OS |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-4-2-7-11-13(8)18-15(21-11)19-14(20)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,19,20) |
InChI Key |
OPIUXVKRGACWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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